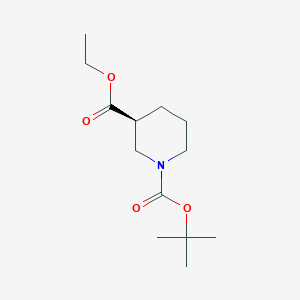

Ethyl (S)-N-Boc-piperidine-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3S)-piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXCRFGBFZTUSU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363892 | |

| Record name | 1-tert-Butyl 3-ethyl (3S)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191599-51-6 | |

| Record name | 1-tert-Butyl 3-ethyl (3S)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (S)-N-Boc-piperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Chiral Drug Discovery: An In-Depth Technical Guide to Ethyl (S)-N-Boc-piperidine-3-carboxylate

For the discerning researcher, scientist, and drug development professional, the strategic selection of chiral building blocks is paramount to the successful synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Among these critical synthons, Ethyl (S)-N-Boc-piperidine-3-carboxylate has emerged as a versatile and indispensable tool. This technical guide provides a comprehensive overview of this key intermediate, from its fundamental properties and synthesis to its application in the development of cutting-edge therapeutics.

Molecular Profile and Physicochemical Properties

This compound, also known by its synonyms including (S)-(+)-N-Boc-nipecotic acid ethyl ester and (S)-1-(tert-Butoxycarbonyl)-piperidine-3-carboxylic acid ethyl ester, is a chiral heterocyclic compound. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and modulates its reactivity, making it an ideal intermediate for multi-step synthetic pathways.[1] Its chirality is crucial for producing enantiomerically pure pharmaceuticals, where specific stereochemistry is often essential for therapeutic efficacy.[1]

| Property | Value | References |

| CAS Number | 191599-51-6 | [1] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1] |

| Molecular Weight | 257.33 g/mol | [1] |

| Appearance | White to light brown solid or liquid | [1] |

| Melting Point | 35 - 40 °C | [1] |

| Optical Rotation | [α]²²/D = +37° (c = 1 in Chloroform) | [1] |

| Purity | ≥ 95% | [1] |

| Storage | Store at room temperature | [1] |

Synthesis of this compound: A Strategic Approach

The enantioselective synthesis of substituted piperidines is a well-explored area of organic chemistry, driven by the prevalence of the piperidine motif in natural products and pharmaceuticals.[2] The synthesis of this compound can be approached through several strategic routes, primarily involving the esterification of the corresponding carboxylic acid or the Boc-protection of the ethyl ester of (S)-piperidine-3-carboxylic acid.

A robust and scalable synthetic approach often starts from the commercially available and relatively inexpensive chiral pool starting material, L-glutamic acid. This multi-step synthesis provides enantiomerically pure 3-(N-Boc-amino)piperidine derivatives, which can be further functionalized.

Conceptual Synthetic Workflow:

The following diagram illustrates a conceptual workflow for the synthesis, highlighting the key transformations.

Caption: Conceptual synthetic routes to this compound.

Detailed Experimental Protocol (Route A: Esterification)

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in absolute ethanol (5-10 volumes).

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Analytical Characterization: Ensuring Quality and Purity

The purity and stereochemical integrity of this compound are critical for its successful application in pharmaceutical synthesis. A combination of analytical techniques is employed to ensure these quality attributes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃, 500 MHz) Chemical Shifts (δ ppm):

-

~4.1-4.2: Quartet, 2H (OCH₂CH₃)

-

~3.8-4.0: Multiplet, 1H (CH-COOEt)

-

~3.0-3.6: Multiplets, 4H (piperidine ring protons adjacent to N)

-

~1.5-2.0: Multiplets, 4H (piperidine ring protons)

-

1.45: Singlet, 9H (C(CH₃)₃)

-

~1.2-1.3: Triplet, 3H (OCH₂CH₃)

Expected ¹³C NMR (CDCl₃, 125 MHz) Chemical Shifts (δ ppm):

-

~173-175: (C=O, ester)

-

~155: (C=O, Boc)

-

~80: (C(CH₃)₃)

-

~60-61: (OCH₂CH₃)

-

~40-50: (Piperidine ring carbons)

-

~28: (C(CH₃)₃)

-

~20-30: (Piperidine ring carbons)

-

~14: (OCH₂CH₃)

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound. A normal-phase HPLC method using a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak®), is typically employed.[6][7]

Illustrative Chiral HPLC Method:

-

Column: Chiralpak® IA or similar

-

Mobile Phase: A mixture of n-hexane and isopropanol

-

Detection: UV at 210 nm

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a key building block for complex and high-value pharmaceutical agents. The chiral piperidine scaffold is a common motif in a wide range of biologically active molecules, including those targeting the central nervous system.[1]

Case Study: Synthesis of Tofacitinib

Tofacitinib (Xeljanz®), a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis, is a prime example of a drug whose synthesis can utilize chiral piperidine intermediates.[8][9] While multiple synthetic routes to Tofacitinib have been developed, many rely on the construction of a stereochemically defined 3-amino-4-methylpiperidine core. This compound serves as a valuable precursor for the elaboration of this critical intermediate.

The following diagram illustrates a simplified retrosynthetic analysis, demonstrating the strategic importance of the chiral piperidine synthon.

Caption: Retrosynthetic analysis of Tofacitinib highlighting the role of the chiral piperidine synthon.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is classified as an acute toxicant (oral) and an eye irritant.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern drug discovery. Its well-defined stereochemistry, coupled with the versatility afforded by the Boc protecting group, makes it an invaluable asset for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective utilization in the creation of the next generation of life-saving medicines.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

- Pabel, J., et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem, 7(7), 1245-55.

-

Beilstein Journals. (n.d.). Experimental Procedures. Retrieved from [Link]

- Der Pharma Chemica. (2018). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 10(11), 49-71.

- Hao, B.-Y., et al. (2015). Graphical synthetic routes of tofacitinib. Chinese Journal of New Drugs, 24(16), 1853-1859.

- Organic & Biomolecular Chemistry. (n.d.).

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

- Pfizer Inc. (2017). Process for the preparation of tofacitinib and intermediates thereof. U.S.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2018). Organic Process Research & Development, 22(9), 1234-1240.

- The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. (2011).

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2019). Indian Journal of Chemistry - Section B, 58B(4), 486-492.

- Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. (2021). Yeditepe Journal of Health Sciences, 1(1), 1-10.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. (2012).

- The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (2018). Journal of Medicinal Chemistry, 61(17), 7928-7944.

- Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. (2022). ChemicalBook.

- A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. (2004). Synlett, 2004(11), 1961-1963.

- Boceprevir. (2011). Drugs of the Future, 36(5), 343.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 1-Boc-piperidine-3-carboxylate: Key Intermediate for Drug Discovery & Synthesis. Retrieved from [Link]

- A kind of preparation method of (S)-nipecotic acid. (2019).

- Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2020).

- A kind of preparation method of (S)-3 piperidine carboxylic acids. (2017).

- Process for preparation of boceprevir and intermediates thereof. (2014).

- A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. (2025). BenchChem.

- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. yeditepejhs.org [yeditepejhs.org]

- 6. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl (S)-N-Boc-piperidine-3-carboxylate: A Cornerstone Chiral Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged structural motif, frequently incorporated into the architecture of a vast array of pharmaceuticals and natural products.[1] Its prevalence is a testament to its favorable physicochemical properties, including its ability to impart aqueous solubility and modulate lipophilicity, thereby enhancing the drug-like characteristics of a molecule.[2] When chirality is introduced into the piperidine ring, it unlocks the potential for stereospecific interactions with biological targets, which is often critical for achieving desired efficacy and selectivity while minimizing off-target effects.[2]

This technical guide provides an in-depth exploration of Ethyl (S)-N-Boc-piperidine-3-carboxylate, a versatile and highly valuable chiral building block in the synthesis of complex pharmaceutical agents. We will delve into its structural and physicochemical properties, provide a detailed and validated synthetic protocol, and explore its applications in the development of cutting-edge therapeutics, with a particular focus on Janus kinase (JAK) inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic endeavors.

Chemical Structure and Chirality

This compound, also known by synonyms such as (S)-(+)-N-Boc-nipecotic acid ethyl ester and (S)-1-(tert-Butoxycarbonyl)-piperidine-3-carboxylic acid ethyl ester, possesses a well-defined three-dimensional structure that is central to its utility.[3] The molecule features a piperidine ring with an ethyl carboxylate group at the C3 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The "(S)" designation indicates the stereochemistry at the chiral center (C3), which is crucial for its application in enantiomerically pure drug synthesis.[3]

IUPAC Name: ethyl (3S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylate CAS Number: 191599-51-6[3] Molecular Formula: C₁₃H₂₃NO₄[3] Molecular Weight: 257.33 g/mol [3]

The Boc group plays a pivotal role by temporarily masking the reactivity of the piperidine nitrogen. This protection strategy is essential in multi-step syntheses as it prevents the secondary amine from undergoing undesired reactions, thereby allowing for selective modifications at other positions of the molecule. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, a key feature for late-stage deprotection in a synthetic route.

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference(s) |

| Appearance | White to light brown solid or liquid | [3] |

| Melting Point | 35 - 40 °C | [3] |

| Optical Rotation | [α]²²/D +37° (c=1 in Chloroform) | [3] |

| Boiling Point | 323.9 °C at 760 mmHg (Predicted) | |

| Flash Point | > 110 °C | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available (S)-piperidine-3-carboxylic acid (also known as (S)-nipecotic acid). The first step involves the esterification of the carboxylic acid, followed by the protection of the piperidine nitrogen with a Boc group. Alternatively, the Boc protection can be performed first, followed by esterification. A common and efficient method involves the direct Boc protection of the pre-formed ethyl ester.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Boc Protection of Ethyl (S)-piperidine-3-carboxylate

This protocol describes a reliable method for the N-Boc protection of Ethyl (S)-piperidine-3-carboxylate.

Materials and Reagents:

-

Ethyl (S)-piperidine-3-carboxylate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl (S)-piperidine-3-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq) or DIPEA (1.2 eq) dropwise.

-

Boc Anhydride Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a white to off-white solid or a viscous oil.

Rationale behind Experimental Choices:

-

The use of a non-nucleophilic base like triethylamine or DIPEA is crucial to neutralize the acid generated during the reaction without competing with the piperidine nitrogen for the Boc group.

-

The reaction is initiated at 0 °C to control the initial exotherm and is then allowed to proceed at room temperature to ensure complete conversion.

-

The aqueous work-up sequence is designed to remove the excess base, unreacted (Boc)₂O byproducts, and any salts formed during the reaction.

-

Silica gel chromatography is an effective method for purifying the final product to a high degree of purity, which is essential for its use in subsequent synthetic steps.

Spectroscopic Analysis

The structural integrity of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.14 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃), 3.85-3.70 (m, 2H, piperidine ring protons), 3.20-3.00 (m, 2H, piperidine ring protons), 2.50-2.35 (m, 1H, piperidine ring proton), 1.95-1.50 (m, 4H, piperidine ring protons), 1.45 (s, 9H, -C(CH₃ )₃), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ ) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 172.5 (C=O, ester), 154.8 (C=O, Boc), 79.5 (-C (CH₃)₃), 60.5 (-OCH₂ CH₃), 45.0 (piperidine ring carbon), 43.5 (piperidine ring carbon), 40.8 (piperidine ring carbon), 28.4 (-C(CH₃ )₃), 27.5 (piperidine ring carbon), 24.8 (piperidine ring carbon), 14.2 (-OCH₂CH₃ ) |

| IR (KBr, cm⁻¹) ν | ~2975 (C-H stretch, alkyl), ~1735 (C=O stretch, ester), ~1695 (C=O stretch, carbamate), ~1420, ~1160 (C-N and C-O stretches) |

Interpretation of Spectral Data:

-

¹H NMR: The spectrum exhibits characteristic signals for the ethyl ester group (a quartet around 4.14 ppm and a triplet around 1.25 ppm), the tert-butyl group of the Boc protector (a singlet at 1.45 ppm), and a complex set of multiplets for the diastereotopic protons of the piperidine ring.

-

¹³C NMR: The presence of two carbonyl signals around 172.5 ppm and 154.8 ppm confirms the ester and carbamate functionalities, respectively. The signal at approximately 79.5 ppm is characteristic of the quaternary carbon of the tert-butyl group.

-

IR: The infrared spectrum shows strong absorption bands corresponding to the C=O stretching vibrations of the ester and the carbamate groups. The C-H stretching of the alkyl groups is also prominent.[4]

Applications in Drug Discovery: A Versatile Chiral Synthon

This compound is a highly sought-after intermediate in the pharmaceutical industry due to its role in the stereoselective synthesis of a wide range of biologically active molecules.[3] Its utility is particularly pronounced in the development of treatments for central nervous system disorders, inflammatory conditions, and as a component in peptide-based drugs.[3]

Key Intermediate in the Synthesis of Janus Kinase (JAK) Inhibitors

A prominent application of this chiral building block is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers.[5][6] One notable example is Tofacitinib , a JAK inhibitor approved for the treatment of rheumatoid arthritis.[6] The (S)-chirality of the piperidine ring is crucial for the optimal binding of Tofacitinib to the active site of the JAK enzyme. The synthetic routes to Tofacitinib and other related JAK inhibitors often involve the elaboration of the piperidine-3-carboxylate moiety into the required 3-amino-4-methylpiperidine core.

Caption: Simplified synthetic pathway to Tofacitinib.

The versatility of this compound extends to the synthesis of other JAK inhibitors and a variety of other therapeutic agents, underscoring its importance as a versatile platform for drug discovery.

Safety and Handling

This compound is classified as an acute toxicant (oral) and an eye irritant. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water and seek medical advice. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound has established itself as an indispensable chiral building block in modern medicinal chemistry. Its well-defined stereochemistry, coupled with the strategic placement of functional groups and the versatility of the Boc protecting group, provides a robust platform for the efficient and stereoselective synthesis of complex pharmaceutical agents. As the demand for enantiomerically pure drugs continues to grow, the importance of such chiral synthons in accelerating the drug discovery and development pipeline cannot be overstated. This guide has provided a comprehensive overview of its properties, a practical synthetic protocol, and highlighted its critical role in the synthesis of important therapeutics, thereby serving as a valuable resource for the scientific community.

References

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

-

Der Pharma Chemica. (2018). An Efficient and Alternative Method for Synthesis of Tofacitinib. [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

-

ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedure. [Link]

-

Saylor Academy. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

European Patent Office. (2023). JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF. [Link]

-

National Center for Biotechnology Information. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. chemimpex.com [chemimpex.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. data.epo.org [data.epo.org]

- 6. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

(S)-N-Boc-Piperidine-3-Carboxylate: A Technical Guide for Advanced Pharmaceutical Synthesis

Introduction

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex therapeutic agents. Among these, chiral piperidine scaffolds have emerged as "privileged structures" due to their prevalence in a wide array of pharmaceuticals and natural products. This guide provides an in-depth technical overview of Ethyl (S)-N-Boc-piperidine-3-carboxylate (CAS Number: 191599-51-6), a versatile chiral intermediate designed for researchers, medicinal chemists, and drug development professionals.

The molecule's utility is rooted in its trifecta of structural features: the stereochemically defined piperidine ring, the strategically placed ethyl carboxylate functional group, and the acid-labile tert-butoxycarbonyl (Boc) protecting group. The piperidine moiety offers a conformationally constrained, yet flexible, nitrogen-containing heterocycle that can significantly influence a drug candidate's solubility, lipophilicity, and binding affinity.[1][2] The (S)-chirality is crucial for producing enantiomerically pure compounds, which is essential for targeted pharmacological activity and minimizing off-target effects.[1][3] This guide will delineate the core chemical principles, validated experimental protocols, and critical analytical methodologies associated with this high-value building block, empowering scientists to leverage its full potential in their synthetic endeavors.

Physicochemical Properties and Structural Characterization

A comprehensive understanding of a reagent's physical and chemical properties is the foundation of its effective application. This compound is a white to light brown solid or liquid at room temperature, with key properties summarized below.[3][4][5]

| Property | Value | Reference(s) |

| CAS Number | 191599-51-6 | [3][4][5] |

| Molecular Formula | C₁₃H₂₃NO₄ | [3][5] |

| Molecular Weight | 257.33 g/mol | [3][5] |

| Appearance | White to light brown solid or liquid | [3] |

| Melting Point | 35 - 40 °C | [3][5] |

| Optical Rotation | [α]²²/D = +37° (c=1 in Chloroform) | [3][5] |

| Purity | ≥ 95% | [3] |

| Synonyms | (S)-(+)-N-Boc-nipecotic acid ethyl ester | [3] |

Molecular Structure and Spectroscopic Profile

The structure combines a piperidine ring N-protected with a Boc group and substituted at the C3 position with an ethyl ester. The chiral center is at the C3 position of the piperidine ring.

Caption: Molecular structure with key functional domains highlighted.

Spectroscopic Analysis:

-

¹H NMR (CDCl₃, 500 MHz): The spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around δ 1.46 ppm. The ethyl group will present as a triplet (CH₃) around δ 1.25 ppm and a quartet (CH₂) around δ 4.15 ppm. The piperidine ring protons will appear as a complex series of multiplets between δ 1.5 and 4.0 ppm.

-

¹³C NMR (CDCl₃, 125 MHz): Key resonances include the carbonyl carbons of the ester and carbamate groups (δ ~173 ppm and ~155 ppm, respectively), the quaternary carbon of the Boc group (δ ~80 ppm), and the methyl carbons of the Boc group (δ ~28 ppm).

-

FT-IR (film, cm⁻¹): The spectrum is characterized by strong carbonyl stretching vibrations for the carbamate (ν ~1690 cm⁻¹) and the ester (ν ~1730 cm⁻¹). C-O and C-N stretching bands will also be prominent in the fingerprint region.[6][7][8]

The N-Boc Protecting Group: A Cornerstone of Synthesis

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its robustness and orthogonal cleavage conditions.[9] It is stable to a wide range of nucleophiles, bases, and hydrogenation conditions, allowing for selective transformations elsewhere in the molecule. Its removal is efficiently achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[10][11]

Mechanism of N-Boc Protection

The introduction of the Boc group is typically accomplished using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the anhydride carbonyls. The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion, which subsequently decomposes into carbon dioxide and the tert-butoxide anion.[12] The generated tert-butoxide is basic enough to deprotonate the newly formed ammonium species, driving the reaction to completion.

Caption: General mechanism for N-Boc protection of an amine.

Protocol: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol describes the standard procedure for removing the Boc group to liberate the free secondary amine, which can then participate in subsequent coupling reactions.

Causality: TFA is an ideal reagent because it is a strong acid that efficiently protonates the carbamate, initiating cleavage, yet it is also highly volatile, simplifying its removal from the product post-reaction.[13] The use of a scavenger is critical when working with substrates containing electron-rich aromatic rings (e.g., Tryptophan) to prevent alkylation by the liberated tert-butyl cation.[13]

Self-Validation: The reaction's completion can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a more polar spot corresponding to the amine salt. The generation of CO₂ gas is also a visual indicator that the reaction is proceeding.[14]

Materials:

-

N-Boc protected piperidine derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Dissolve the N-Boc protected piperidine (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (5-10 equiv) to the stirred solution. Note: The reaction is exothermic and generates CO₂ gas. Ensure adequate ventilation and do not seal the vessel.[14]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Remove the solvent and excess TFA under reduced pressure. To ensure complete removal, the residue can be co-evaporated with DCM or toluene.[13]

-

The crude product is the amine trifluoroacetate salt. To obtain the free amine, dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. This compound 95 191599-51-6 [sigmaaldrich.com]

- 6. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

Ethyl (S)-N-Boc-piperidine-3-carboxylate molecular weight

An In-Depth Technical Guide to Ethyl (S)-N-Boc-piperidine-3-carboxylate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond basic data to provide field-proven insights into its application, quality control, and handling, ensuring both scientific rigor and practical utility.

Core Compound Profile and Structural Rationale

This compound is a chiral synthetic building block prized in pharmaceutical development for its unique combination of stability and reactivity.[1] Its molecular structure is purposefully designed for controlled, stereospecific synthesis.

Physicochemical Characteristics

A summary of the essential physicochemical properties is provided below. This data is critical for reaction planning, purification, and formulation.

| Property | Value | Source(s) |

| Molecular Weight | 257.33 g/mol | [1][2][3] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1][2] |

| CAS Number | 191599-51-6 | [1][2][3] |

| Appearance | White to light brown solid or liquid | [1] |

| Melting Point | 35 - 40 °C | [1][3][4] |

| Boiling Point | 323.9 °C at 760 mmHg | [4] |

| Optical Rotation | [α]²²/D +37° (c=1 in Chloroform) | [1][3] |

| Flash Point | > 110 °C (> 230 °F) | |

| Storage | Room Temperature (short-term); -20°C (long-term recommended) | [1][4][5] |

Deconstruction of the Molecular Architecture

The utility of this compound is not accidental; it is a direct result of its three primary structural components. Understanding the function of each moiety is key to leveraging its full synthetic potential.

Caption: Functional components of the title compound.

Significance and Application in Drug Discovery

The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[6] this compound serves as a high-value intermediate for introducing this motif with precise stereochemical control.

Its primary applications include:

-

Synthesis of CNS Agents: The piperidine core is integral to many drugs targeting the central nervous system.[1]

-

Peptide Chemistry: It allows for the incorporation of non-natural, conformationally constrained amino acid mimics, which can enhance the stability and efficacy of peptide-based drugs.[1]

-

Chiral Ligand Development: The compound is used to create chiral ligands for asymmetric catalysis, improving reaction yields and enantioselectivity.[1]

Generalized Synthetic Workflow

The following diagram illustrates a typical synthetic sequence where the title compound is used as a starting material. The Boc group ensures the piperidine nitrogen does not interfere with initial modifications at the ester, and it is removed in a later step to allow for subsequent functionalization.

Caption: Representative synthetic pathway utilizing the compound.

Quality Control: A Self-Validating Analytical System

To ensure experimental reproducibility and the integrity of downstream products, rigorous quality control is non-negotiable. The protocols below provide a robust framework for assessing the purity and stability of this compound.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main compound from potential impurities arising from synthesis or degradation.

Rationale: A reversed-phase C18 column is chosen due to the compound's moderate polarity. The mobile phase gradient allows for the elution of both polar and non-polar impurities. UV detection is suitable, although the compound lacks a strong chromophore, necessitating detection at lower wavelengths (e.g., 210 nm).

Methodology:

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 5 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

-

Instrumentation & Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 30% B

-

19-25 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detector: UV at 210 nm.

-

-

Analysis: Run a blank (diluent) followed by the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Caption: Workflow for HPLC purity determination.

Protocol 2: Forced Degradation (Stress Testing)

This protocol intentionally exposes the compound to harsh conditions to identify potential degradation pathways and assess its intrinsic stability—a critical step in pre-formulation studies.[5]

Methodology:

-

Prepare Solutions: Prepare separate 0.5 mg/mL solutions of the compound in acetonitrile/water.

-

Apply Stress Conditions (in parallel):

-

Acidic: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

-

Basic: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

-

Oxidative: Add 30% H₂O₂ to a final concentration of 3%. Store at room temperature, protected from light, for 24 hours.

-

Thermal: Heat a solid sample in an oven at 80°C for 48 hours. Separately, heat a solution at 60°C for 48 hours.

-

Photolytic: Expose solid and solution samples to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples by the HPLC method described in Protocol 1 to determine the percentage of degradation and identify any major degradants.

Safety, Handling, and Storage Protocols

Proper handling is essential for user safety and for maintaining the chemical integrity of the compound.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.H319: Causes serious eye irritation. |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). When handling the solid form, use a dust mask (e.g., N95) to prevent inhalation.[7]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize exposure.[7]

-

Short-Term Storage: For routine use, the compound can be stored at ambient room temperature in a tightly sealed container.[1]

-

Long-Term Storage: To ensure maximum stability and prevent gradual degradation over months or years, store the compound at -20°C, protected from light and moisture.[5] This is particularly critical if the material will be used as a reference standard.

-

Spill Cleanup: In case of a spill, avoid generating dust. Use dry cleanup procedures (sweep or vacuum) and place the material in a sealed, labeled container for disposal.[7]

Conclusion

This compound, with a molecular weight of 257.33 g/mol , is more than a simple chemical intermediate; it is a meticulously designed tool for advanced pharmaceutical synthesis.[1] Its value lies in the synergistic interplay of its chiral piperidine core, the strategically placed Boc protecting group, and the versatile ethyl ester handle.[1][8] By understanding its structural rationale, applying robust analytical methods for quality control, and adhering to proper handling protocols, researchers can effectively harness its potential to construct the complex, stereochemically defined molecules that are the foundation of modern therapeutics.

References

- Chem-Impex. (n.d.). This compound.

- ChemBK. (n.d.). This compound - Physico-chemical Properties.

- ChemUniverse. (n.d.). This compound [P63063].

- Sigma-Aldrich. (n.d.). This compound 95 191599-51-6.

- Sigma-Aldrich. (n.d.). This compound 95 191599-51-6.

- J&K Scientific. (n.d.). Ethyl N-Boc-piperidine-3-carboxylate, 98% | 130250-54-3.

- Apollo Scientific. (2023). Piperidine-4-carboxylic acid, N-BOC protected Safety Data Sheet.

- MySkinRecipes. (n.d.). Ethyl N-Boc-piperidine-3-carboxylate.

- PubChem. (n.d.). CID 161290137 | C16H30N2O4.

- Jubilant Ingrevia Limited. (2024). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet.

- PubChem. (n.d.). Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784.

- Benchchem. (n.d.). ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage.

- Chem-Impex. (n.d.). N-Boc-4-piperidinemethanol.

- Guidechem. (n.d.). What is the synthesis method of Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride?.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ethyl 1-Boc-piperidine-3-carboxylate: Key Intermediate for Drug Discovery & Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. (S)-N-Boc-哌啶-3-甲酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. nbinno.com [nbinno.com]

Introduction: The Strategic Importance of a Chiral Building Block

An In-Depth Technical Guide to the Physical Properties of Ethyl (S)-N-Boc-piperidine-3-carboxylate

In the landscape of modern drug discovery and development, the precise architecture of a molecule is paramount. Chiral piperidine scaffolds are foundational motifs in a vast number of pharmaceuticals, valued for their ability to confer advantageous physicochemical and pharmacokinetic properties.[1] this compound (CAS: 191599-51-6) represents a quintessential chiral building block, offering a rigid, stereochemically defined piperidine core functionalized for versatile synthetic elaboration.

The tert-butoxycarbonyl (Boc) protecting group enhances stability and modulates reactivity, while the ethyl ester provides a ready handle for further chemical modification, such as amidation or reduction.[1] Its (S)-configuration is crucial, as biological targets often exhibit strict stereoselectivity. A comprehensive understanding of this compound's physical properties is not merely academic; it is a prerequisite for its effective and efficient use in process development, quality control, and formulation. These properties govern everything from reaction kinetics and purification strategies to the ultimate bioavailability of the final active pharmaceutical ingredient (API).

This guide provides an in-depth examination of the core physical properties of this compound, grounded in established analytical techniques and contextualized for the research and drug development professional.

Molecular and Physicochemical Identity

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The fundamental identifiers for this compound are summarized below.

Table 1: Core Compound Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 191599-51-6 | [1][2][3][4] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1][2][3][4] |

| Molecular Weight | 257.33 g/mol | [1][2][3][4] |

| Synonyms | (S)-(+)-N-Boc-nipecotic acid ethyl ester, (S)-1-(tert-Butoxycarbonyl)-piperidine-3-carboxylic acid ethyl ester, Ethyl (3S)-1-tert-butoxycarbonyl-3-piperidinecarboxylate | [1][2] |

| InChI Key | YCXCRFGBFZTUSU-JTQLQIEISA-N | [2] |

| SMILES | CCOC(=O)[C@H]1CCCN(C1)C(=O)OC(C)(C)C |[2] |

Caption: 2D structure of this compound.

Core Physical Properties

The bulk physical properties of a compound dictate its handling, storage, and behavior in various physical states. These values are critical for assessing purity and designing synthetic and purification protocols.

Table 2: Summary of Physical Properties

| Property | Value | Significance in R&D | Source(s) |

|---|---|---|---|

| Appearance | White to light brown solid or liquid | Provides a first-pass quality check. Color may indicate impurities. Its low melting point means it can exist as either phase at ambient temperatures. | [1] |

| Melting Point | 35 - 40 °C | A sharp melting range is a key indicator of purity. A broad or depressed range suggests the presence of impurities. | [1][2][4] |

| Boiling Point | 323.9 °C at 760 mmHg | Useful for purification by distillation under vacuum to prevent decomposition. | [4] |

| Flash Point | > 110 °C (> 230 °F) | Important for safety assessment and defining safe handling and storage procedures. | [2][4] |

| Optical Rotation | [α]²²/D = +37° (c=1 in Chloroform) | Confirms the presence and integrity of the (S)-enantiomer, which is critical for stereospecific synthesis and biological activity. | [1][2] |

| Storage | Room Temperature | Indicates stability under standard laboratory conditions. |[1][4] |

Solubility Profile

Solubility is a critical parameter that influences every stage of drug development, from synthesis (solvent selection, reaction concentration) to formulation (dissolution, bioavailability). While comprehensive quantitative data is not publicly available, a qualitative assessment and a robust experimental protocol are provided.

Qualitative Assessment: this compound possesses both lipophilic and polar characteristics. The tert-butyl and ethyl groups contribute to its solubility in nonpolar organic solvents, while the ester and carbamate functionalities provide polarity, likely allowing for solubility in moderately polar solvents. Its known solubility in chloroform for polarimetry confirms this mixed character.[1][2] It is expected to have low solubility in water and high solubility in solvents like dichloromethane (DCM), ethyl acetate, and acetone.

Experimental Protocol: Determination of Thermodynamic Solubility

This protocol provides a reliable method for determining the equilibrium solubility of the compound in various solvents.

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 2 mL) of the test solvent (e.g., water, ethanol, ethyl acetate) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or orbital shaker is ideal.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the samples to pellet the solid material.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. The use of a syringe filter (e.g., 0.22 µm PTFE) is highly recommended for this step to remove fine particulates.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a calibrated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the original concentration in the saturated solution based on the dilution factor and the measured concentration. The result is typically expressed in mg/mL or mol/L.

Spectroscopic Profile

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. While a definitive public spectrum is unavailable, the expected signals based on the compound's structure are detailed below. This serves as an authoritative guide for researchers to verify the identity and purity of their own samples.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Ethyl Ester Group: A quartet signal around 4.1-4.2 ppm (O-CH₂ -CH₃) and a triplet around 1.2-1.3 ppm (CH₃ -CH₂-O).

-

Boc Group: A sharp, intense singlet at approximately 1.45 ppm, corresponding to the nine equivalent protons of the tert-butyl group.

-

Piperidine Ring Protons: A complex series of overlapping multiplet signals between approximately 1.5 and 3.8 ppm. The protons are diastereotopic due to the chiral center at C3, leading to complex splitting patterns. The proton at the chiral C3 position will likely appear as a distinct multiplet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbons: Two signals in the downfield region: one around 172-175 ppm for the ethyl ester carbonyl (C=O) and another around 155 ppm for the Boc carbamate carbonyl (N-C=O-O).

-

Boc Group: A quaternary carbon signal around 80 ppm (C (CH₃)₃) and a strong methyl carbon signal around 28.4 ppm (C(CH₃ )₃).

-

Ethyl Ester Group: A signal around 60-61 ppm for the O-C H₂-CH₃ carbon and a signal around 14 ppm for the C H₃-CH₂-O carbon.

-

Piperidine Ring Carbons: Multiple signals in the 25-50 ppm range, corresponding to the different carbons of the piperidine ring.

IR (Infrared) Spectroscopy

-

C=O Stretching: Two strong, characteristic absorption bands are expected. One for the ester carbonyl around 1730-1740 cm⁻¹ and one for the urethane (Boc) carbonyl around 1680-1700 cm⁻¹.

-

C-H Stretching: Signals just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl groups.

-

C-O Stretching: Strong bands in the 1100-1300 cm⁻¹ region associated with the C-O bonds of the ester and carbamate groups.

Experimental Methodologies: A Self-Validating Approach

The trustworthiness of physical property data hinges on the validity of the methods used to obtain it. The following protocols are designed to be robust and self-validating.

Caption: Workflow for determining key physical properties.

Protocol 1: Melting Point Determination via Capillary Method

This method provides an accurate melting range, a critical indicator of purity.[5]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Tap the open end of a glass capillary tube into the sample powder until a small amount (2-3 mm height) is packed into the sealed end.

-

Causality: A dry, powdered sample ensures uniform heat transfer. Over-packing can lead to a broad, inaccurate melting range.

-

-

Apparatus Setup: Place the prepared capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Approximate Determination (Optional but Recommended): Heat the block rapidly to quickly determine an approximate melting point. This saves time during the precise measurement.

-

Causality: This rapid scan prevents spending excessive time slowly heating from room temperature.

-

-

Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, heat the block again, but slow the heating rate to 1-2 °C per minute once you are within 20 °C of the expected melting point.

-

Causality: A slow heating rate ensures the system remains in thermal equilibrium, allowing the thermometer to accurately reflect the sample's temperature as it melts.[5]

-

-

Data Recording: Record two temperatures: T₁, the temperature at which the first droplet of liquid appears, and T₂, the temperature at which the last solid crystal liquefies. The melting range is reported as T₁ - T₂. A pure compound will have a sharp range of 0.5-1.0 °C.

Protocol 2: Optical Rotation Measurement via Polarimetry

This procedure confirms the enantiomeric integrity of the chiral compound.[6][7]

-

Solution Preparation: Accurately prepare a solution of the compound at a specified concentration and solvent, as reported in the literature (e.g., 1.0 g per 100 mL in chloroform).[1][2] Use a volumetric flask for precision.

-

Causality: Specific rotation is dependent on concentration and solvent, so these must be precisely controlled for data to be comparable and reproducible.

-

-

Instrument Calibration (Zeroing): Fill the polarimeter cell with the pure solvent used for the sample solution. Place the cell in the polarimeter and take a reading. This is the blank or zero reading.

-

Causality: This step nullifies any optical rotation caused by the solvent itself or by stresses in the cell windows, ensuring the final measurement is solely due to the chiral analyte.[6]

-

-

Sample Measurement: Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are in the light path. Place the cell in the instrument and record the observed angle of rotation (α). Take multiple readings (e.g., 5) and average them to minimize random error.

-

Calculation of Specific Rotation [α]: Use the following formula to calculate the specific rotation: [α]Tλ = α / (l × c) Where:

-

[α] is the specific rotation.

-

T is the temperature in °C (e.g., 22 °C).

-

λ is the wavelength of light (e.g., Sodium D-line, 589 nm).

-

α is the observed rotation in degrees (corrected for the blank).

-

l is the path length of the cell in decimeters (dm) (typically 1 dm).

-

c is the concentration in g/mL.[8]

-

Conclusion

This compound is a high-value building block whose utility is fundamentally linked to its physical properties. The melting range of 35-40 °C serves as a direct measure of its purity, while its specific optical rotation of +37° confirms the crucial (S)-stereochemistry. Understanding its solubility, spectroscopic signatures, and thermal properties enables researchers and process chemists to handle, purify, and utilize this compound with precision and confidence. The standardized protocols provided in this guide serve as a reliable framework for the in-house validation and quality control of this indispensable synthetic intermediate, ensuring its successful application in the rigorous pipeline of pharmaceutical research and development.

References

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

wikiHow. (n.d.). How to Determine Solubility. Retrieved from [Link]

-

Al-Hyali, A. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Kjonaas, R. A., & Mattingly, K. P. (1995). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education, 72(11), 1027. [Link]

-

Unknown. (n.d.). Determination of Melting Point. Retrieved from [Link]

- Avdeef, A., & Tsinman, O. (2005). Method for determining solubility of a chemical compound. Google Patents.

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]

-

Unknown. (n.d.). Optical Rotation Determination. Retrieved from [Link]

-

Pharma Dekho. (2024, June 1). General Test Procedure Specific Optical Rotation. Retrieved from [Link]

-

Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (3S)-piperidine-3-carboxylate. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P63063]. Retrieved from [Link]

-

NIST. (n.d.). Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-N-Boc-哌啶-3-甲酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound [chembk.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 7. pharmadekho.com [pharmadekho.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Ethyl (S)-N-Boc-piperidine-3-carboxylate solubility data

An In-Depth Technical Guide to the Solubility of Ethyl (S)-N-Boc-piperidine-3-carboxylate

Abstract

This compound is a chiral building block of significant interest in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) where the piperidine motif is a core structural element[1]. Its utility in drug discovery and peptide synthesis hinges on its physicochemical properties, with solubility being a critical parameter that governs reaction conditions, purification strategies, and formulation development[2][3]. This guide provides a comprehensive analysis of the solubility of this compound, synthesizing theoretical principles with actionable experimental protocols. While quantitative solubility data for this specific molecule is not extensively documented in public literature, this whitepaper establishes a framework for its determination based on structural analogy, predictive models, and robust experimental design.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly impacts a compound's journey from discovery to clinical application. For a synthetic intermediate like this compound, understanding its solubility profile is paramount for:

-

Reaction Optimization: Ensuring the compound remains in solution for homogenous reaction kinetics.

-

Purification: Developing effective crystallization, extraction, and chromatographic purification methods[4].

-

Formulation: For compounds that are themselves active, solubility directly influences bioavailability and the choice of dosage form[3][5].

The early and accurate assessment of solubility is a cornerstone of reducing attrition rates in the drug development pipeline[6][7]. This guide serves as a dedicated resource for researchers, chemists, and formulation scientists working with this and structurally related piperidine derivatives.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 191599-51-6 | [2][8][9][10][11] |

| Molecular Formula | C₁₃H₂₃NO₄ | [2][8][9] |

| Molecular Weight | 257.33 g/mol | [2][8][9] |

| Appearance | White to light brown solid or liquid | [2] |

| Melting Point | 35 - 40 °C | [2][8] |

| Optical Activity | [α]22/D = +37° (c = 1 in Chloroform) | [2][8] |

| Synonyms | (S)-(+)-N-Boc-nipecotic acid ethyl ester, (S)-1-(tert-Butoxycarbonyl)-piperidine-3-carboxylic acid ethyl ester | [2][8][10] |

The molecule's structure features a piperidine ring, a lipophilic tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester. This combination imparts a mixed polarity. The Boc group and the ethyl ester contribute to its solubility in organic solvents, while the piperidine nitrogen offers a site for potential hydrogen bonding, although this is sterically hindered by the bulky Boc group. Its low melting point suggests that it may "oil out" during crystallization if the solvent and temperature are not carefully controlled[4].

Qualitative Solubility Profile and Solvent Selection Logic

While specific quantitative data is scarce, a qualitative solubility profile can be inferred from its structure and data on analogous compounds.

-

High Expected Solubility: The presence of the large, non-polar Boc group and the ethyl ester suggests good solubility in common organic solvents. The measurement of its optical rotation in chloroform strongly indicates its solubility in chlorinated solvents[2][8]. Based on data for similar compounds like N-BOC-piperazine and N-BOC-piperidine-4-carboxylic acid, high solubility is expected in:

-

Low Expected Solubility: The molecule's largely hydrophobic character, conferred by the Boc group, predicts poor solubility in highly polar, protic solvents, particularly:

-

Water: Unmodified piperidine is water-soluble due to hydrogen bonding, but the bulky Boc group masks the nitrogen, significantly reducing aqueous solubility[13][17][].

-

Non-polar Alkanes: Limited solubility is expected in solvents like hexane or heptane, which may be useful as anti-solvents for crystallization[4][16][17].

-

The choice of solvent is critical for synthesis and purification. For reactions, a solvent that fully dissolves the reactants at the desired temperature is necessary[15]. For purification by recrystallization, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature[4].

Caption: Predicted solubility of the target compound based on its structural features.

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The "shake-flask" method is the gold standard for determining equilibrium solubility, while kinetic solubility assays are often used for higher throughput screening in early discovery[7][19].

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Objective: To determine the equilibrium solubility in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s) (e.g., water, ethanol, ethyl acetate)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV, MS) or other quantitative analysis equipment.

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precisely known volume or mass of the chosen solvent to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient time to reach equilibrium. This can take 24 to 72 hours; a time-course study is recommended to confirm equilibrium is reached[19].

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all solid particles. This step is critical to avoid artificially high results[5].

-

Analysis: Dilute the filtered, saturated solution with a suitable mobile phase or solvent. Quantify the concentration of the compound using a pre-validated HPLC method with a calibration curve.

-

Calculation: Express the solubility in desired units (e.g., mg/mL, µg/mL, or molarity).

Caption: Workflow for the shake-flask equilibrium solubility determination method.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is faster and uses less compound, making it suitable for early-stage development. It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock[7].

Objective: To rapidly assess the solubility limit in an aqueous buffer.

Materials:

-

Compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well plates (filter plates and analysis plates)

-

Automated liquid handler (optional)

-

Plate reader (UV-Vis or nephelometer) or HPLC-UV system[3][7].

Procedure:

-

Stock Addition: Add the DMSO stock solution to the aqueous buffer in a 96-well plate across a range of concentrations. The final DMSO concentration should be kept low (typically <1-2%) to minimize its co-solvent effect.

-

Incubation: Cover the plate and shake at room temperature for a short period (e.g., 1-2 hours).

-

Precipitate Removal: Separate the precipitated solid from the solution by filtering the plate contents into a fresh analysis plate.

-

Detection: Determine the concentration of the compound in the filtrate of each well using a suitable analytical method like UV-Vis spectroscopy against a calibration curve[7].

-

Determination: The kinetic solubility is the highest concentration at which the compound remains in solution.

Computational Solubility Prediction

In modern drug discovery, in silico methods are used to predict solubility before a compound is synthesized, saving time and resources[6][20]. These models use molecular descriptors to establish a quantitative structure-property relationship (QSPR).

-

Methods: Machine learning algorithms like Random Forest and Gradient Boosted Trees are trained on large datasets of compounds with experimentally determined solubility values[6][21].

-

Input Descriptors: Models use calculated properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and topological polar surface area (TPSA).

-

Applicability: While powerful, the accuracy of these predictions depends heavily on the similarity of the new molecule to the compounds in the training set[22]. For a novel scaffold, predictions should be used as a guide and confirmed experimentally.

Conclusion and Future Outlook

This compound is a valuable chiral intermediate whose utility is closely tied to its solubility characteristics. This guide has established that while specific quantitative data is not widely published, a strong qualitative understanding can be derived from its molecular structure and comparison with analogous compounds. It is predicted to be highly soluble in a range of common organic solvents and poorly soluble in aqueous media.

For drug development professionals, the provided experimental protocols offer a robust framework for determining precise solubility data, which is essential for process optimization and reproducible research. As computational tools continue to evolve, integrating predictive modeling with targeted experimental validation will provide the most efficient path to fully characterizing this and other critical synthetic building blocks.

References

-

Chem-Impex. This compound. [Link]

-

ChemUniverse. This compound [P63063]. [Link]

-

Bergström, C. A., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health. [Link]

-

Irikura, M., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. Preprints.org. [Link]

-

Cui, Q., et al. (2024). Fragment-pair based drug molecule solubility prediction through attention mechanism. PubMed Central. [Link]

-

Tran, P., et al. (2024). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. National Institutes of Health. [Link]

-

Lim, H. S., et al. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega. [Link]

-

Slideshare. solubility experimental methods.pptx. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Bevernage, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

American Chemical Society. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. [Link]

- Google Patents.

-

Solubility of Things. Piperidine | Solubility of Things. [Link]

- Google Patents.

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

- Google Patents.

-

MySkinRecipes. Ethyl N-Boc-piperidine-3-carboxylate. [Link]

Sources

- 1. Ethyl N-Boc-piperidine-3-carboxylate [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. rheolution.com [rheolution.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. biorxiv.org [biorxiv.org]

- 7. pharmatutor.org [pharmatutor.org]

- 8. (S)-N-Boc-哌啶-3-甲酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemuniverse.com [chemuniverse.com]

- 10. This compound 95 191599-51-6 [sigmaaldrich.com]

- 11. 191599-51-6|this compound|BLD Pharm [bldpharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buy N-BOC-piperidine-4-carboxylic acid (EVT-1220315) | 174286-31-8 [evitachem.com]

- 14. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. N-BOC-AMINO-PIPERIDINYL-1,1-CARBOXYLIC ACID | 252720-31-3 [chemicalbook.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Navigating the Spectroscopic Landscape of Ethyl (S)-N-Boc-piperidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

Ethyl (S)-N-Boc-piperidine-3-carboxylate, a chiral derivative of piperidine, serves as a crucial building block in the synthesis of a multitude of pharmaceutical agents. [1]Its rigid heterocyclic scaffold is a common motif in drugs targeting the central nervous system. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate in complex synthetic pathways. The stereochemistry at the C3 position is often critical for biological activity, necessitating precise analytical techniques to confirm its identity, purity, and structure. This guide provides an in-depth analysis of the spectral data of this compound, offering a comprehensive reference for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure. Due to the presence of the Boc group, the molecule may exist as a mixture of rotamers (conformers arising from restricted rotation around the N-Boc bond), which can lead to broadened or duplicated signals in the NMR spectra at room temperature.